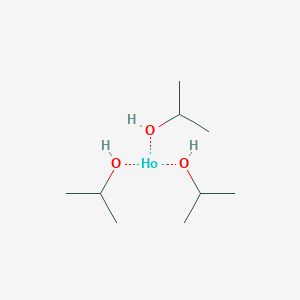
Triisopropoxyholmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium(III) isopropoxide in toluene/isopropanol is a chemical compound with the molecular formula C₉H₂₁HoO₃. It is a coordination complex where holmium is bonded to three isopropoxide ligands. This compound is typically used in research settings, particularly in the fields of chemistry and materials science .
Preparation Methods
Holmium(III) isopropoxide can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then dissolved in a mixture of toluene and isopropanol to obtain the desired concentration .
Chemical Reactions Analysis
Holmium(III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form holmium oxide.
Reduction: It can be reduced to form lower oxidation state holmium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Holmium(III) isopropoxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Materials Science: It is used in the preparation of holmium-doped materials, which have applications in optics and electronics.
Biology and Medicine: It is used in the development of contrast agents for magnetic resonance imaging (MRI) and in the study of holmium’s biological effects.
Industry: It is used in the production of specialty glasses and ceramics.
Mechanism of Action
The mechanism of action of Holmium(III) isopropoxide involves the coordination of the isopropoxide ligands to the holmium ion. This coordination stabilizes the holmium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Holmium(III) isopropoxide can be compared with other similar compounds such as:
Yttrium(III) isopropoxide: Similar in structure but contains yttrium instead of holmium.
Lanthanum(III) isopropoxide: Similar in structure but contains lanthanum instead of holmium.
Erbium(III) isopropoxide: Similar in structure but contains erbium instead of holmium.
Holmium(III) isopropoxide is unique due to the specific properties of holmium, such as its magnetic and optical characteristics, which make it particularly useful in certain applications .
Properties
Molecular Formula |
C9H24HoO3 |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















